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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)butanoic acid

Cat. No.: B1265496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-
Fluorophenyl)butanoic acid, a compound of interest in various research and development

applications. This document presents key spectroscopic data in a structured format, details the

experimental methodologies for data acquisition, and illustrates the logical workflow of

spectroscopic analysis for structural elucidation.

Spectroscopic Data Summary
The following tables summarize the quantitative nuclear magnetic resonance (NMR) data for 4-
(4-Fluorophenyl)butanoic acid.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

11.50 broad singlet - 1H -COOH

7.16 multiplet - 2H Ar-H

7.00 multiplet - 2H Ar-H

2.67 triplet 7.6 2H α-CH₂

2.40 triplet 7.4 2H γ-CH₂

1.97 quintet 7.5 2H β-CH₂

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

180.16 C=O

161.34 (d, J = 243.4 Hz) C-F

136.74 Ar-C

129.76 (d, J = 7.3 Hz) Ar-CH

115.09 (d, J = 20.9 Hz) Ar-CH

34.09 α-CH₂

33.20 γ-CH₂

26.24 β-CH₂

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[1][2]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 4-(4-Fluorophenyl)butanoic acid was dissolved in

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz and 125 MHz

spectrometer, respectively.[1][2]

Data Acquisition:

¹H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good

signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to

TMS (δ 0.00).

¹³C NMR: The spectrum was obtained with proton decoupling. The chemical shifts are

reported in ppm relative to the CDCl₃ solvent signal (δ 77.16) and referenced to TMS (δ

0.00).

Infrared (IR) Spectroscopy
Sample Preparation: The IR spectrum of a solid sample can be obtained using the KBr pellet

method. A small amount of finely ground 4-(4-Fluorophenyl)butanoic acid is mixed with dry

potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A

background spectrum of a blank KBr pellet is recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 4-(4-Fluorophenyl)butanoic acid is prepared in a

volatile organic solvent such as methanol or acetonitrile.
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Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or

electron ionization (EI) source is used.

Data Acquisition: The sample solution is introduced into the ion source. The mass spectrum is

acquired over a suitable mass-to-charge (m/z) range to observe the molecular ion and

characteristic fragment ions.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 4-(4-
Fluorophenyl)butanoic acid using the discussed spectroscopic techniques.
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Caption: Workflow of Spectroscopic Analysis.
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This guide serves as a foundational resource for researchers and professionals engaged in

work involving 4-(4-Fluorophenyl)butanoic acid, providing essential spectroscopic data and

procedural insights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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